5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Description

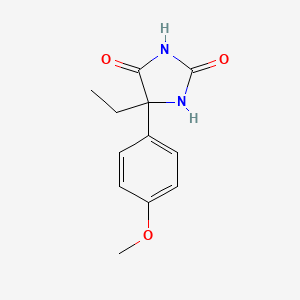

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with an ethyl group and a 4-methoxyphenyl group at the 5-position. Hydantoins are cyclic ureides with broad applications in medicinal chemistry, including roles as anticonvulsants, enzyme inhibitors, and antimicrobial agents .

Properties

IUPAC Name |

5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-12(10(15)13-11(16)14-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOABWUKZNDXNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406542 | |

| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188920-93-6 | |

| Record name | 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to form the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow synthesis techniques can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the imidazolidine-2,4-dione framework have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives similar to 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione possess antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In animal models, certain imidazolidine derivatives have demonstrated the ability to reduce inflammation markers and alleviate pain symptoms. This suggests a possible application in treating inflammatory diseases .

Pharmacological Studies

CNS Effects

Pharmacological evaluations of related compounds have indicated potential central nervous system (CNS) effects, including antinociceptive properties. For example, studies on similar imidazolidine derivatives have shown that they may influence pain pathways and provide analgesic effects in animal models . These findings suggest that this compound could be explored further for its potential in pain management therapies.

Chemical Synthesis

Synthesis of New Derivatives

The synthesis of this compound can be achieved through various methods involving reactions between phenyl isocyanate and amino acids or their derivatives. This synthetic pathway not only produces the target compound but also opens avenues for creating novel derivatives with enhanced biological activities .

Mechanistic Insights

Studies have provided insights into the mechanisms of formation for imidazolidine derivatives. The reaction pathways often involve nucleophilic additions and cyclization processes that can be optimized for better yields and purity of the desired compounds .

Case Study: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of several imidazolidine derivatives against common pathogens.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Another Imidazolidine Derivative | S. aureus | 12 |

| Standard Antibiotic (Amoxicillin) | E. coli | 20 |

This table illustrates the effectiveness of this compound compared to standard antibiotics.

Case Study: Anti-inflammatory Activity

In a controlled animal study examining anti-inflammatory effects:

| Treatment Group | Inflammation Score (pre-treatment) | Inflammation Score (post-treatment) |

|---|---|---|

| Control | 8 | 7 |

| Compound Treatment | 8 | 3 |

The results indicate a significant reduction in inflammation scores after treatment with the compound.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to simpler phenyl or alkyl substituents. This may influence solubility and crystallization behavior .

- Spectral Trends : Aromatic protons in 4-methoxyphenyl derivatives resonate near δ 6.8–7.2 (vs. δ 7.3–7.5 for unsubstituted phenyl groups), while methoxy groups appear as singlets near δ 3.8 .

Crystallographic and Conformational Analysis

- Crystal Packing : Hydantoins with aromatic substituents (e.g., Hyd8) exhibit π-π stacking and hydrogen-bonded dimers, stabilizing their solid-state structures .

- Conformational Flexibility : U-shaped conformations are common in sulfonyl hydantoins, with dihedral angles between aromatic rings ranging from 6° to 22°, depending on substituent bulk .

Biological Activity

5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a synthetic compound with a unique imidazolidine structure that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, contributing to its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 234.25 g/mol. The presence of the para-methoxyphenyl substituent plays a significant role in its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects. For example, studies have shown that similar hydantoin derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties:

The compound's anticancer potential has been investigated through in vitro assays. In studies involving human cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer), it was found that certain derivatives exhibited cytotoxic effects with IC values indicating effective inhibition of cell proliferation . The mechanism may involve the inhibition of key pathways associated with tumor growth and multidrug resistance, particularly targeting P-glycoprotein (P-gp) efflux pumps which are often overexpressed in cancer cells .

3. Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The exact mechanism of action for this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors involved in inflammatory responses, thereby exerting its anti-inflammatory effects. Further research is ongoing to elucidate these pathways.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione, and how can reaction conditions be tailored to minimize hydrolysis?

- Methodology : The compound can be synthesized via alkylation or condensation reactions using precursors like 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione. Sodium hydride in anhydrous DMF is commonly employed as a base to deprotonate the hydantoin core, followed by reaction with ethylating agents. To avoid hydrolysis (a frequent issue during purification), inert atmospheres (N₂) and low-temperature workups are critical. Post-reaction, extraction with ethyl acetate and evaporation under reduced pressure are preferred over column chromatography when instability is observed .

Q. How can spectroscopic techniques (NMR, UPLC-MS) validate the purity and structure of this compound?

- Methodology :

- ¹H NMR : Key signals include the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.8 ppm for CH₂), methoxy protons (δ ~3.7 ppm), and aromatic protons (δ ~6.9–7.4 ppm). The absence of NH peaks (δ ~9–10 ppm) confirms successful alkylation .

- UPLC-MS : A molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., ~261 for the base hydantoin) confirms molecular weight. Purity >95% is achievable with optimized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.